molecular formula C11H22N2O2 B1378911 1-Boc-3-amino-3-ethylpyrrolidine CAS No. 1158758-60-1

1-Boc-3-amino-3-ethylpyrrolidine

Cat. No.: B1378911
CAS No.: 1158758-60-1
M. Wt: 214.3 g/mol
InChI Key: ZEPFYHXWIXUZJB-UHFFFAOYSA-N
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Description

1-Boc-3-amino-3-ethylpyrrolidine, also known as tert-butyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate, is a chemical compound that has garnered attention due to its potential applications in various scientific fields. It is a derivative of pyrrolidine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in organic synthesis and pharmaceutical research .

Preparation Methods

1-Boc-3-amino-3-ethylpyrrolidine can be synthesized through several methods. One common synthetic route involves the reaction of 3-amino-3-ethylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high purity and yield, such as recrystallization or chromatography .

Chemical Reactions Analysis

1-Boc-3-amino-3-ethylpyrrolidine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields 3-amino-3-ethylpyrrolidine, while substitution reactions can yield a variety of derivatives .

Scientific Research Applications

1-Boc-3-amino-3-ethylpyrrolidine is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Boc-3-amino-3-ethylpyrrolidine is primarily related to its role as a synthetic intermediate. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

1-Boc-3-amino-3-ethylpyrrolidine can be compared to other Boc-protected amino compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it.

Properties

IUPAC Name

tert-butyl 3-amino-3-ethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-11(12)6-7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPFYHXWIXUZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191811
Record name 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158758-60-1
Record name 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158758-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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